molecular formula C26H28N4O4S2 B2407659 N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide CAS No. 865183-04-6

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide

Cat. No. B2407659
CAS RN: 865183-04-6
M. Wt: 524.65
InChI Key: HEIMQLZYQYYTCF-SGEDCAFJSA-N
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Description

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide is a useful research compound. Its molecular formula is C26H28N4O4S2 and its molecular weight is 524.65. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Potential

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide has been studied for its inhibition of PI3Kα and mTOR, displaying significant in vitro and in vivo efficacy. Modifications to the benzothiazole ring were investigated to enhance metabolic stability, showing the compound's potential in targeted cancer therapies (Stec et al., 2011).

Antimicrobial Activity

Broad-Spectrum Antimicrobial Properties Derivatives of this compound have shown potent antimicrobial activity against various bacterial strains including B. subtilis, E. coli, and antimycobacterial activity against mycobacterium tuberculosis, demonstrating the compound's potential as a broad-spectrum antimicrobial agent (Bhusari et al., 2008).

Anticancer Activity

Targeted Anticancer Therapeutics The compound has been a part of studies focusing on the synthesis of benzothiazole derivatives for targeted anticancer activity. The presence of the benzothiazole moiety has shown considerable anticancer activity against various cancer cell lines, indicating its potential in developing targeted cancer treatments (Yurttaş et al., 2015).

Enzyme Inhibition

Potential as Diuretic Agents Research involving benzothiazole sulfonamides has indicated significant in vivo diuretic activity, surpassing standard diuretic drugs. The compound's influence on the carbonic anhydrase enzyme and its binding affinities suggest its therapeutic potential as a diuretic agent (Husain et al., 2016).

Antiviral Activity

COVID-19 Drug Potential The compound has been part of studies exploring its antimalarial activity and potential repurposing as a COVID-19 drug. Molecular docking studies indicate the compound's potential interaction with SARS-CoV-2 proteins, highlighting its potential role in COVID-19 therapeutics (Fahim & Ismael, 2021).

Enzyme Inhibitory Activity

α-Glucosidase and Acetylcholinesterase Inhibition Studies have indicated the compound's inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, suggesting its potential in managing diseases related to these enzymes such as diabetes and Alzheimer's (Abbasi et al., 2019).

properties

IUPAC Name

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O4S2/c1-4-15-29-23-14-11-20(27-18(3)31)17-24(23)35-26(29)28-25(32)19-9-12-22(13-10-19)36(33,34)30-16-7-6-8-21(30)5-2/h1,9-14,17,21H,5-8,15-16H2,2-3H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIMQLZYQYYTCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)NC(=O)C)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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